molecular formula C17H16FN5S B10816650 6-[(4-fluorophenyl)sulfanylmethyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine

6-[(4-fluorophenyl)sulfanylmethyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B10816650
M. Wt: 341.4 g/mol
InChI Key: AAFATYSWBYJIIM-UHFFFAOYSA-N
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Description

    WAY-639715: is a synthetic compound primarily investigated for its potential therapeutic applications.

  • Its chemical structure consists of a pyridine ring, an indole moiety, and an amide group.
  • Researchers have explored its pharmacological properties due to its interactions with specific receptors.
  • Preparation Methods

      Synthetic Routes: The synthesis of WAY-639715 involves several steps, including cyclization reactions and amide bond formation.

      Reaction Conditions: Specific conditions vary, but typical steps include coupling reactions, cyclization using reagents like phosphorus oxychloride, and purification.

      Industrial Production: While industrial-scale production details are limited, laboratory-scale synthesis is well-documented.

  • Chemical Reactions Analysis

      Reactivity: WAY-639715 undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioavailability, and pharmacological activity.

  • Scientific Research Applications

      Chemistry: WAY-639715 serves as a scaffold for designing novel compounds with specific receptor affinity.

      Biology: It has been studied for potential interactions with neurotransmitter receptors, particularly serotonin receptors.

      Medicine: Researchers explore its role in treating neurological disorders, mood-related conditions, and pain management.

      Industry: WAY-639715’s derivatives may find applications in drug development.

  • Mechanism of Action

      Targets: WAY-639715 interacts with serotonin receptors (e.g., 5-HT₁A, 5-HT₇) and possibly others.

      Pathways: Activation of these receptors modulates neurotransmission, affecting mood, cognition, and pain perception.

  • Comparison with Similar Compounds

      Uniqueness: WAY-639715’s distinct structure sets it apart from related compounds.

      Similar Compounds: Other indole-based compounds, such as buspirone and WAY-100635, share some features but differ in receptor selectivity.

    Remember that further research and clinical studies are essential to fully understand WAY-639715’s potential. If you need more specific details or references, feel free to ask!

    Properties

    Molecular Formula

    C17H16FN5S

    Molecular Weight

    341.4 g/mol

    IUPAC Name

    6-[(4-fluorophenyl)sulfanylmethyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine

    InChI

    InChI=1S/C17H16FN5S/c1-11-4-2-3-5-14(11)20-17-22-15(21-16(19)23-17)10-24-13-8-6-12(18)7-9-13/h2-9H,10H2,1H3,(H3,19,20,21,22,23)

    InChI Key

    AAFATYSWBYJIIM-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CSC3=CC=C(C=C3)F

    Origin of Product

    United States

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